molecular formula C7H16N2O B057628 N-(3-Aminopropyl)morpholine CAS No. 123-00-2

N-(3-Aminopropyl)morpholine

Cat. No. B057628
CAS RN: 123-00-2
M. Wt: 144.21 g/mol
InChI Key: UIKUBYKUYUSRSM-UHFFFAOYSA-N
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Patent
US05484462

Procedure details

One mole of morpholine is reacted with 1.1 moles of acrylonitrile, added at about 28° C. with about 0.05 moles of a basic triamine, such as triethylamine, as a catalyst. The reaction is exothermic. After stirring for about 5 hours, the reaction mixture is distilled free of unreacted acrylonitrile. The resulting acrylonitrile adduct is reduced to the amine at 100° C. -150° C. under 1000 psig hydrogen using a copper catalyst. The resulting product is distilled to purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step One
[Compound]
Name
triamine
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:7](#[N:10])[CH:8]=[CH2:9]>C(N(CC)CC)C>[NH2:10][CH2:7][CH2:8][CH2:9][N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
1.1 mol
Type
reactant
Smiles
C(C=C)#N
Step Two
Name
triamine
Quantity
0.05 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for about 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the reaction mixture is distilled free of unreacted acrylonitrile
CUSTOM
Type
CUSTOM
Details
is reduced to the amine at 100° C. -150° C. under 1000 psig hydrogen using
DISTILLATION
Type
DISTILLATION
Details
The resulting product is distilled to purity

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
NCCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.